molecular formula C31H31NO5 B11147674 2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-methyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-[2-(3,4-Dimethoxyphenyl)ethyl]-7-methyl-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11147674
M. Wt: 497.6 g/mol
InChI Key: ZSAPQPDRXWWFDL-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: While specific synthetic routes for this compound are not widely documented, it can be prepared through organic synthesis.

      Reaction Conditions: The exact conditions would depend on the specific synthetic pathway chosen.

      Industrial Production: Unfortunately, there is limited information on large-scale industrial production methods for this compound.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: These reactions may yield derivatives with modified functional groups or side chains.

  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it interesting for medicinal chemistry and drug design.

      Biology: It could serve as a probe for studying biological pathways due to its potential interactions with cellular targets.

      Medicine: Research may explore its pharmacological properties, including potential therapeutic effects.

      Industry: Limited applications in industry due to its complex structure.

  • Mechanism of Action

      Targets: Investigating its interactions with specific receptors or enzymes would reveal its mechanism.

      Pathways: It might modulate signaling pathways related to inflammation, cell growth, or metabolism.

  • Comparison with Similar Compounds

    Remember that further research and experimental data are essential to fully understand this compound’s properties and applications

    Properties

    Molecular Formula

    C31H31NO5

    Molecular Weight

    497.6 g/mol

    IUPAC Name

    2-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-1-(4-propan-2-ylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

    InChI

    InChI=1S/C31H31NO5/c1-18(2)21-8-10-22(11-9-21)28-27-29(33)23-16-19(3)6-12-24(23)37-30(27)31(34)32(28)15-14-20-7-13-25(35-4)26(17-20)36-5/h6-13,16-18,28H,14-15H2,1-5H3

    InChI Key

    ZSAPQPDRXWWFDL-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCC4=CC(=C(C=C4)OC)OC)C5=CC=C(C=C5)C(C)C

    Origin of Product

    United States

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